3-Methyl-2-penten-1-ol

Übersicht

Beschreibung

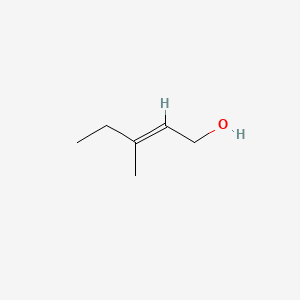

3-Methyl-2-penten-1-ol: is an organic compound with the molecular formula C6H12O It is an unsaturated alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond2-methyl-3-penten-1-ol . It is commonly used in organic synthesis and has applications in various fields, including chemistry and industry.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Methyl-2-penten-1-ol has the molecular formula and features both alkene and alcohol functional groups. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. It can undergo transformations such as oxidation, reduction, and substitution to produce various derivatives. Notably, it is involved in synthesizing carotenoids like astaxanthin and zeaxanthin, which are known for their antioxidant properties .

2. Medicinal Chemistry

The compound is being investigated for its potential in drug development. Its role as a precursor in vitamin A synthesis underscores its importance in nutrition and health. Vitamin A is vital for several biological functions, including vision and immune response .

3. Biological Activity

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. Studies have explored its interactions with enzymes and its potential therapeutic effects against various pathogens.

Case Study 1: Synthesis of Carotenoids

A study published by MDPI demonstrated that this compound could be used effectively to synthesize carotenoids such as astaxanthin. The research highlighted the compound's ability to produce high yields under specific catalytic conditions.

Case Study 2: Antifungal Properties

Another investigation focused on synthesizing Leucosceptroids A and B from this compound. These compounds showed potent antifungal activity against several pathogens, illustrating the potential of this compound in developing new antifungal agents.

Biological Activities

Recent studies have confirmed several biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains; low minimum inhibitory concentration indicates strong potential. |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. |

| Antioxidant | Exhibits significant radical scavenging activity, suggesting protective effects against oxidative stress. |

Applications in Medicine and Industry

Given its promising biological activities, this compound has several potential applications:

| Field | Application |

|---|---|

| Medicine | Development of antimicrobial and anti-inflammatory drugs |

| Organic Chemistry | Intermediate for synthesizing complex organic compounds |

| Biosensors | Sensitive element for detecting biomolecular interactions |

Wirkmechanismus

Target of Action

It is known that this compound is commonly used as a fragrance ingredient

Biochemical Pathways

It’s worth noting that similar compounds have been shown to play roles in plant physiological processes . For instance, pentyl leaf volatiles (PLVs), which share structural similarity to 3-Methyl-2-penten-1-ol, have been shown to induce resistance to the anthracnose pathogen in maize . This suggests that this compound could potentially influence similar pathways, but more research is needed to confirm this.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Grignard Reaction: One common method for synthesizing 3-Methyl-2-penten-1-ol involves the reaction of methylmagnesium bromide with crotonaldehyde . The reaction proceeds as follows: [ \text{CH3MgBr} + \text{CH3CH=CHCHO} \rightarrow \text{CH3CH=CHCH(OH)CH3} ] This reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

-

Hydroboration-Oxidation: Another method involves the hydroboration of 3-methyl-2-pentene followed by oxidation. The reaction proceeds as follows: [ \text{CH3CH=CHCH2CH3} + \text{BH3} \rightarrow \text{CH3CH2CH2CH2CH3B(OH)2} ] The intermediate is then oxidized using hydrogen peroxide and sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the partial dehydration of pentanediol or the hydrolysis of 2-chloropentene-3 .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Methyl-2-penten-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .

Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as or .

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.

Major Products:

Oxidation: 3-Methyl-2-pentenal or 3-Methyl-2-pentanone.

Reduction: 3-Methylpentan-1-ol.

Substitution: 3-Methyl-2-pentyl chloride or bromide.

Vergleich Mit ähnlichen Verbindungen

3-Methyl-2-buten-1-ol:

2-Methyl-3-penten-2-ol: Another isomer with a different position of the hydroxyl group and double bond.

3-Methyl-3-penten-2-ol: An isomer with the double bond and hydroxyl group in different positions.

Uniqueness: 3-Methyl-2-penten-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its position of the hydroxyl group and double bond provides distinct reactivity compared to its isomers, making it valuable in specific synthetic and industrial applications.

Biologische Aktivität

3-Methyl-2-penten-1-ol (C6H12O) is an organic compound with significant biological activity and various applications in the fields of chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H12O

- Molecular Weight : 100.16 g/mol

- Density : 0.848 g/mL at 25 °C

- Functional Group : Hydroxyl group

This compound exhibits various biological activities primarily due to its structural characteristics, including its unsaturated bond and hydroxyl group. These features enable it to interact with biological macromolecules, influencing enzyme activity and cellular processes.

Biological Activities

- Antimicrobial Properties :

- Antioxidant Activity :

-

Enzyme Inhibition :

- Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting the biosynthesis of various compounds. For instance, it has been noted to influence the activity of certain cytochrome P450 enzymes, which play a significant role in drug metabolism .

- Potential Neuroprotective Effects :

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various alcohols, this compound was found to inhibit the growth of E. coli with a minimum inhibitory concentration (MIC) of 0.5% (v/v). This study highlights its potential as a natural preservative in food systems.

Case Study 2: Antioxidant Activity

A comparative analysis of several alcohols revealed that this compound exhibited a higher radical scavenging activity than traditional antioxidants like ascorbic acid. The compound's ability to reduce oxidative stress markers in vitro was demonstrated using human cell lines exposed to hydrogen peroxide-induced oxidative damage.

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

(E)-3-methylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXSWGXWZXSGLC-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/CO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2747-48-0, 30801-95-7 | |

| Record name | 3-Methyl-2-penten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methylpent-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylpent-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reduction of (E)-3-Methyl-2-penten-1-ol by Clostridium kluyveri?

A1: The study demonstrated that Clostridium kluyveri can catalyze the stereospecific reduction of (E)-3-Methyl-2-penten-1-ol to (R)-3-Methyl-1-pentanol. [] This is significant because it highlights the ability of this bacterium to selectively produce a single stereoisomer, which is crucial in various fields like pharmaceuticals, where different enantiomers can exhibit distinct biological activities.

Q2: What are the optimal conditions for this biocatalytic reduction?

A2: While the study doesn't explicitly outline all optimal conditions, it reveals that the reduction proceeds most effectively with ethanol as the electron donor under a nitrogen atmosphere. [] This suggests that Clostridium kluyveri utilizes ethanol for reducing power more efficiently than utilizing hydrogen gas directly.

Q3: What are the potential applications of this stereoselective reduction?

A3: This biocatalytic process holds promise for the synthesis of chiral alcohols. [] Specifically, the production of enantiomerically pure (R)-3-Methyl-1-pentanol could be valuable in the development of pharmaceuticals, flavors, and fragrances where specific stereochemistry is often required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.